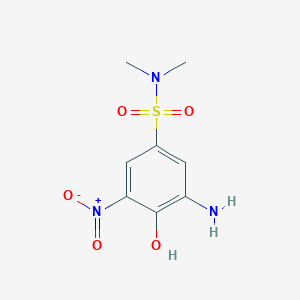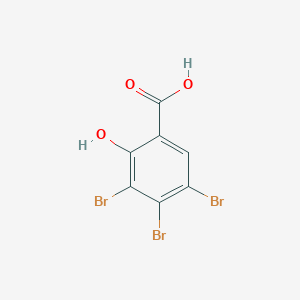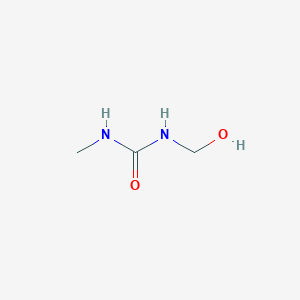
N-(Hydroxymethyl)-N'-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Hydroxymethyl)-N’-methylurea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a hydroxymethyl group attached to one nitrogen atom and a methyl group attached to the other nitrogen atom in the urea molecule
准备方法
Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)-N’-methylurea can be synthesized through the reaction of formaldehyde with N-methylurea. The reaction typically occurs under mild conditions, with formaldehyde acting as the hydroxymethylating agent. The process involves the formation of a hydroxymethyl group on the nitrogen atom of N-methylurea.
Industrial Production Methods: In industrial settings, the production of N-(Hydroxymethyl)-N’-methylurea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pH, are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions: N-(Hydroxymethyl)-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The compound can be reduced to form N-methylurea.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formyl-N-methylurea or carboxyl-N-methylurea.
Reduction: N-methylurea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学研究应用
N-(Hydroxymethyl)-N’-methylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving urea derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the production of resins, adhesives, and coatings due to its reactivity and stability.
作用机制
The mechanism of action of N-(Hydroxymethyl)-N’-methylurea involves its ability to form stable adducts with various biomolecules. The hydroxymethyl group can react with nucleophilic sites on proteins, nucleic acids, and other cellular components, leading to modifications that can affect biological activity. The molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
N-(Hydroxymethyl)urea: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylurea: Lacks the hydroxymethyl group.
N-(Hydroxymethyl)glycoluril: Contains multiple hydroxymethyl groups and a glycoluril core.
Uniqueness: N-(Hydroxymethyl)-N’-methylurea is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct reactivity and stability compared to other urea derivatives. This dual functionality allows for a broader range of chemical modifications and applications.
属性
CAS 编号 |
90228-53-8 |
|---|---|
分子式 |
C3H8N2O2 |
分子量 |
104.11 g/mol |
IUPAC 名称 |
1-(hydroxymethyl)-3-methylurea |
InChI |
InChI=1S/C3H8N2O2/c1-4-3(7)5-2-6/h6H,2H2,1H3,(H2,4,5,7) |
InChI 键 |
UXGBPZGIVXGUFA-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)NCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
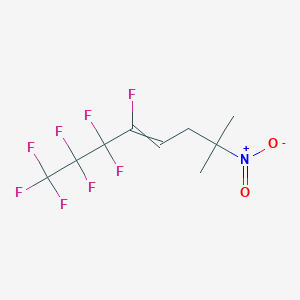
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol)](/img/structure/B14362682.png)


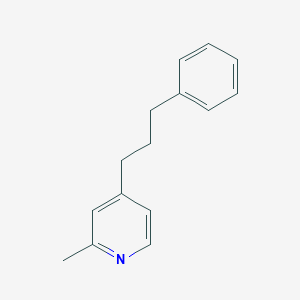
![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)
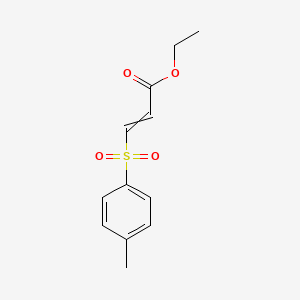
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
